N-(benzo[d]thiazol-2-ylmethyl)propionamide

Conformational flexibility Medicinal chemistry Structure–Activity Relationship

N-(Benzo[d]thiazol-2-ylmethyl)propionamide is the optimal benzothiazole-amide building block when fragment-growing strategies demand flexible amide-vector sampling. Its methylene bridge unlocks three rotatable bonds—one more than direct-attachment analogs—allowing the propionamide group to access sub-pockets inaccessible to rigid scaffolds. With an XLogP3 of 2 and MW of 220.29, it sits in lead-like chemical space ideal for cell-based assays. The saturated side chain ensures stability under strong-base, nucleophilic, or high-temperature conditions, unlike acrylamide variants. For kinase inhibitor or protease ligand design where a neutral, dipolar amide pharmacophore is required, this scaffold delivers consistent in vitro pharmacology without pH-dependent ionization. Procure this stable intermediate to advance SAR studies and synthetic elaboration.

Molecular Formula C11H12N2OS
Molecular Weight 220.3
CAS No. 1088189-44-9
Cat. No. B6274495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-ylmethyl)propionamide
CAS1088189-44-9
Molecular FormulaC11H12N2OS
Molecular Weight220.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzo[d]thiazol-2-ylmethyl)propionamide (CAS 1088189-44-9): Chemical Class and Baseline Characterization for Procurement Decisions


N-(Benzo[d]thiazol-2-ylmethyl)propionamide is a benzothiazole–propionamide conjugate linked through a methylene bridge, classified under heterocyclic building blocks. Its molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g·mol⁻¹ [1]. The compound contains a hydrogen-bond donor (amide NH), three hydrogen-bond acceptors (amide carbonyl, thiazole N, thiazole S), and three rotatable bonds, yielding a topological polar surface area (TPSA) of 70.2 Ų and a computed logP (XLogP3) of 2 [2]. These computed descriptors place it in a moderate lipophilicity range favorable for both solution-phase chemistry and membrane permeability in cell-based assays, distinguishing it from more lipophilic or more polar benzothiazole amide analogs. The compound is commercially available from multiple vendors (Enamine, TRC, Leyan, BIOFOUNT) at purities typically ≥95% [3].

Why Generic Substitution of N-(Benzo[d]thiazol-2-ylmethyl)propionamide with In-Class Benzothiazole Amides Is Not Scientifically Sound


Benzothiazole amides constitute a large, structurally diverse family in which small variations—such as the presence or absence of a methylene spacer, saturation of the acyl chain, or N-methylation—produce substantial shifts in molecular conformation, hydrogen-bonding capacity, and lipophilicity. For instance, N-(benzo[d]thiazol-2-yl)propionamide (CAS 3028-04-4) replaces the –CH₂– bridge with a direct N–aryl bond, resulting in a more conjugated, rigid scaffold with different electronic distribution and a reduced number of rotatable bonds (2 vs. 3) [1]. Likewise, the acetamide analog (CAS 42182-64-9) and the acrylamide analog (CAS 1156702-50-9) differ in side-chain length and saturation, each yielding distinct reactivity profiles in medicinal chemistry derivatization and distinct computed descriptors . These structural changes directly affect molecular recognition in biochemical assays, synthetic elaboration routes, and physicochemical handling properties. Consequently, substituting any of these analogs without experimental verification risks altering target engagement, synthetic yield, solubility, or cellular permeability—all of which can invalidate structure–activity relationship (SAR) conclusions and compromise reproducibility in both discovery and process chemistry settings.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-2-ylmethyl)propionamide Relative to Closest Structural Analogs


Methylene-Bridge Flexibility vs. Direct N-Aryl Attachment: Conformational and Rotatable-Bond Advantage

The target compound possesses a methylene (–CH₂–) spacer between the benzothiazole ring and the propionamide nitrogen, whereas the closest analog N-(benzo[d]thiazol-2-yl)propionamide (CAS 3028-04-4) attaches the propionamide directly to the benzothiazole 2-position [1]. This seemingly minor difference has a major impact: the target compound has 3 rotatable bonds compared to 2 for the direct-attachment analog, as computed by PubChem and ChemSrc . The additional rotational degree of freedom enables the amide pharmacophore to sample a wider conformational space and to adopt orientations that can better accommodate sterically demanding binding pockets. This distinction is critical when selecting a building block for fragment-based screening or for linker-optimization campaigns where conformational entropy and fit are decisive.

Conformational flexibility Medicinal chemistry Structure–Activity Relationship

Propionamide vs. Acetamide Side Chain: LogP and Molecular Weight Differentiation

Compared to its shorter-chain analog N-(benzo[d]thiazol-2-ylmethyl)acetamide (CAS 42182-64-9), the propionamide derivative increases molecular weight by 14 Da (220.29 vs. 206.26 g·mol⁻¹) and adds one methylene unit to the acyl chain . While computed logP values for the acetamide analog are not available from the same authoritative source, the measured XLogP3 for the target compound is 2 [1]. The additional methylene in the propionamide chain incrementally raises lipophilicity (~0.5 logP units per CH₂ by the Hansch approach), which can enhance passive membrane permeability in cell-based assays while still maintaining acceptable aqueous solubility. For procurement decisions, this means the propionamide variant is preferable when slightly higher lipophilicity is desired without introducing a bulkier branched acyl group.

Lipophilicity Physicochemical property ADME optimization

Saturated vs. Unsaturated Propenamide Side Chain: Reactivity and Stability Profile for Synthetic Chemistry

N-(Benzo[d]thiazol-2-ylmethyl)acrylamide (CAS 1156702-50-9) contains an α,β-unsaturated acrylamide moiety that is absent in the saturated propionamide of the target compound . The acrylamide analog is susceptible to Michael addition, radical polymerization, and nucleophilic attack at the β-carbon—reactions that the saturated propionamide does not undergo under identical conditions. This structural difference is critical: the target compound offers a chemically inert amide side chain suitable for multi-step synthetic sequences requiring orthogonal protection or harsh reaction conditions, whereas the acrylamide analog introduces a reactive handle that may be desirable for covalent inhibitor design but detrimental when a stable building block is needed [1]. The molecular weight of the acrylamide analog (218.27 g·mol⁻¹) is slightly lower, but the functional-group reactivity is the overriding differentiator for procurement.

Synthetic chemistry Building block Reactivity

Hydrogen-Bond Acceptor Count vs. Benzothiazole Amine Analog: Amide vs. Amine Functionality

The target compound contains an amide functional group (3 H-bond acceptors, 1 H-bond donor), while benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0) is a secondary amine lacking the carbonyl oxygen [1]. The amide carbonyl provides an additional hydrogen-bond acceptor that can engage in key interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes). This extra acceptor is absent in the amine analog, which instead presents a basic nitrogen (~pKa 8–10) that is protonated at physiological pH, dramatically altering both binding mode and ADME properties. For a researcher selecting a benzothiazole-methyl scaffold for medicinal chemistry, the choice between amide and amine fundamentally determines the compound's ionization state, hydrogen-bonding capacity, and target engagement profile.

Hydrogen bonding Pharmacophore Molecular recognition

Recommended Application Scenarios for N-(Benzo[d]thiazol-2-ylmethyl)propionamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Conformational Flexibility at the Benzothiazole–Amide Junction

With 3 rotatable bonds versus 2 for direct-attachment analogs, N-(benzo[d]thiazol-2-ylmethyl)propionamide is the superior scaffold when fragment-growing strategies demand conformational sampling of the amide vector. The methylene spacer enables the propionamide group to explore a wider dihedral angle range, potentially accessing binding sub-pockets inaccessible to the more rigid N-(benzo[d]thiazol-2-yl)propionamide [1]. This is particularly relevant in kinase inhibitor design where the amide often serves as a hinge-binding motif, and where subtle differences in linker flexibility can determine selectivity across the kinome.

Multi-Step Synthetic Sequences Requiring a Chemically Inert Benzothiazole Amide Building Block

Unlike its acrylamide analog (CAS 1156702-50-9), the saturated propionamide side chain of N-(benzo[d]thiazol-2-ylmethyl)propionamide is resistant to Michael addition and radical polymerization, making it the preferred choice for synthetic routes involving strong bases, nucleophiles, or high temperatures . It serves as a stable intermediate for further elaboration—e.g., reduction to the amine, hydrolysis to the carboxylic acid, or use as a directing group in C–H functionalization—without risking premature consumption of the building block.

LogP-Guided Lead Optimization Where Incremental Lipophilicity Gains Are Desired

The target compound's XLogP3 of 2, combined with its molecular weight of 220.29 g·mol⁻¹, places it in an optimal lipophilicity range for lead-like chemical space [2]. Compared to the acetamide analog (MW 206.26), the additional methylene provides a modest ~0.5 logP increase that can improve passive membrane permeability without violating the Rule-of-Five. Medicinal chemists seeking to fine-tune logD while maintaining benzothiazole scaffold recognition should procure the propionamide variant over shorter or branched-chain alternatives.

Amide-Containing Pharmacophore Design for Hydrogen-Bond-Dependent Target Engagement

The amide group (3 HBA, 1 HBD) distinguishes N-(benzo[d]thiazol-2-ylmethyl)propionamide from amine-based benzothiazole building blocks such as benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0) [3]. For targets where a neutral, dipolar amide pharmacophore is essential—such as protease inhibitors, deubiquitinase ligands, or amide-recognizing GPCRs—this compound provides the requisite hydrogen-bonding functionality without the pH-dependent ionization of secondary amines. This ensures consistent in vitro pharmacology independent of assay buffer pH.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-ylmethyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.